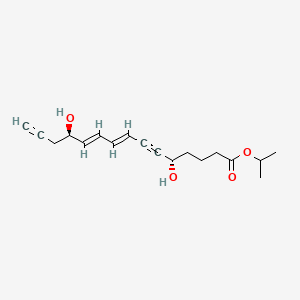
Navamepent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Navamepent has a wide range of scientific research applications, including:
Preparation Methods
Navamepent is synthesized through a series of chemical reactions involving the modification of resolvin E1. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate.
Chemical Reactions Analysis
Navamepent undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, particularly involving its alkyne group.
Cycloaddition: The alkyne group in this compound allows it to undergo CuAAc with azide-containing molecules, forming triazole rings.
Common reagents used in these reactions include copper sulfate for catalysis, DMSO as a solvent, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
Navamepent exerts its effects by modulating chemerin receptors and lipid pathways. It acts as an antagonist of resolvin E1, inhibiting the release of several key pro-inflammatory mediators from corneal epithelial cells . This inhibition reduces inflammation and promotes tissue repair, making it effective in treating ocular conditions.
Comparison with Similar Compounds
Navamepent is unique due to its potent anti-inflammatory properties and its ability to accelerate tissue repair. Similar compounds include:
Resolvin E1: The naturally occurring analog of this compound, with similar anti-inflammatory properties.
RX-10008: Another analog of resolvin E1, studied for its lipid-modulating effects.
RX-10001:
This compound stands out due to its specific action on chemerin receptors and its effectiveness in ocular applications.
properties
CAS RN |
1251537-11-7 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |
InChI |
InChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1 |
InChI Key |
ZVOCIIHCJJEFRQ-BHXBHYJPSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC[C@@H](C#C/C=C/C=C/[C@@H](CC#C)O)O |
SMILES |
CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Navamepent; RX-10045; RX10045; RX 10045 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

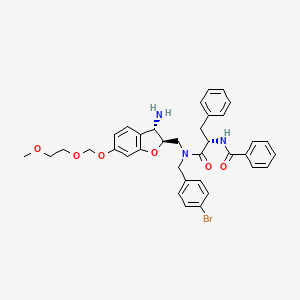
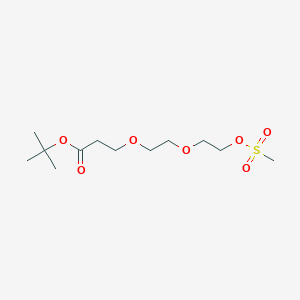
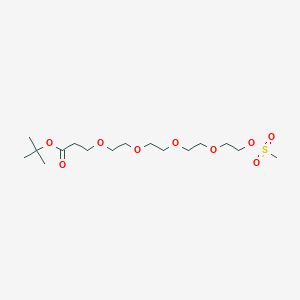

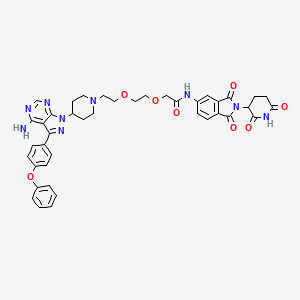

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)
